Cas no 70527-57-0 (2-(3,5-dimethoxyphenyl)-2-methyloxirane)

2-(3,5-dimethoxyphenyl)-2-methyloxirane 化学的及び物理的性質

名前と識別子

-

- Oxirane, 2-(3,5-dimethoxyphenyl)-2-methyl-

- 2-(3,5-dimethoxyphenyl)-2-methyloxirane

- EN300-1819198

- 70527-57-0

- SCHEMBL11190181

-

- インチ: InChI=1S/C11H14O3/c1-11(7-14-11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,1-3H3

- InChIKey: YMHXEDAAWUADOK-UHFFFAOYSA-N

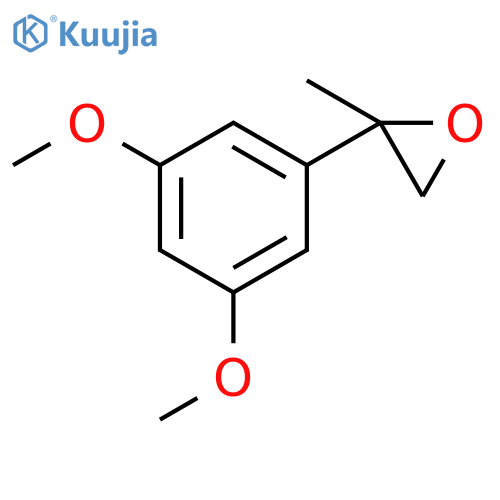

- ほほえんだ: CC1(CO1)C2=CC(=CC(=C2)OC)OC

計算された属性

- せいみつぶんしりょう: 194.09432

- どういたいしつりょう: 194.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 30.99

2-(3,5-dimethoxyphenyl)-2-methyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819198-0.1g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-5.0g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-1819198-0.5g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-1.0g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1819198-5g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-0.05g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-2.5g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-0.25g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-1g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1819198-10.0g |

2-(3,5-dimethoxyphenyl)-2-methyloxirane |

70527-57-0 | 10g |

$4236.0 | 2023-05-23 |

2-(3,5-dimethoxyphenyl)-2-methyloxirane 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

2-(3,5-dimethoxyphenyl)-2-methyloxiraneに関する追加情報

Introduction to 2-(3,5-dimethoxyphenyl)-2-methyloxirane (CAS No. 70527-57-0)

2-(3,5-dimethoxyphenyl)-2-methyloxirane, identified by the Chemical Abstracts Service Number (CAS No.) 70527-57-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a 3,5-dimethoxyphenyl substituent and a methyl group on the epoxide ring, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.

The molecular structure of 2-(3,5-dimethoxyphenyl)-2-methyloxirane consists of a cyclic ether (oxirane) functional group attached to a phenyl ring that is methoxylated at the 3rd and 5th positions. This arrangement imparts distinct electronic and steric characteristics to the molecule, making it a valuable intermediate in various chemical transformations. The presence of electron-donating methoxy groups enhances the reactivity of the aromatic ring, while the oxirane moiety provides a versatile site for further functionalization.

In recent years, 2-(3,5-dimethoxyphenyl)-2-methyloxirane has been explored in the context of developing novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in medicinal chemistry. Specifically, the oxirane ring can serve as a scaffold for designing compounds with specific biological activities. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme inhibition and receptor binding interactions.

One of the most compelling aspects of 2-(3,5-dimethoxyphenyl)-2-methyloxirane is its utility as a building block in organic synthesis. The oxirane ring can undergo various reactions, including ring-opening reactions with nucleophiles, which allows for the introduction of diverse functional groups. This property makes it particularly useful in constructing more complex molecules with tailored properties. Researchers have leveraged these characteristics to develop novel methodologies for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Recent studies have highlighted the significance of 2-(3,5-dimethoxyphenyl)-2-methyloxirane in the synthesis of biologically active compounds. For example, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways. The methoxy groups on the phenyl ring enhance the solubility and bioavailability of derived compounds, making them more suitable for therapeutic applications. Additionally, the oxirane ring can be further modified to introduce additional pharmacophores, expanding its utility in drug design.

The chemical reactivity of 2-(3,5-dimethoxyphenyl)-2-methyloxirane also makes it a valuable tool in material science applications. Oxirane derivatives are known for their ability to participate in polymerization reactions, forming polymers with unique properties. The presence of methoxy groups influences the polymerization process, allowing for the creation of materials with tailored mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and specialty plastics.

In conclusion, 2-(3,5-dimethoxyphenyl)-2-methyloxirane (CAS No. 70527-57-0) is a versatile compound with significant implications in both pharmaceutical research and organic synthesis. Its unique structural features make it a valuable intermediate for developing novel bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in advancing chemical and medicinal sciences is likely to grow.

70527-57-0 (2-(3,5-dimethoxyphenyl)-2-methyloxirane) 関連製品

- 2137078-45-4((4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine)

- 2091494-76-5(3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)

- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )

- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)

- 1806800-90-7(Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate)

- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)

- 2228088-37-5(methyl 2-amino-3-(2-hydroxy-5-methylphenyl)-3-methylbutanoate)

- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)

- 351982-44-0(4-(4-Isobutylphenyl)-1,3-thiazol-2-amine)

- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)